Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate
Overview
Description
“Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate” is a chemical compound with the molecular formula C7H7ClN2O4S . It has a molecular weight of 250.66 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. The InChI code for “this compound” is1S/C7H7ClN2O4S/c1-14-7(11)5-2-4(15(9,12)13)3-10-6(5)8/h2-3H,1H3,(H2,9,12,13)
. Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored at room temperature .Scientific Research Applications
Synthesis of Dopamine and Serotonin Antagonists
An efficient synthesis route for a potent dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonist was described, which involves the reaction of methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate derivatives. This synthesis highlights the compound's utility in developing medications targeting neurological and psychiatric conditions (Hirokawa, Horikawa, & Kato, 2000).
Anti-Inflammatory Agents
Research into the synthesis and anti-inflammatory activity of 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamide compounds, which are synthesized from derivatives of this compound, indicated promising results. These compounds showed marked anti-inflammatory activity with less gastrointestinal side effects, suggesting their potential as novel anti-inflammatory agents (Cong Ri-gang, 2007).
Agricultural Chemicals
This compound derivatives have been utilized in the synthesis of halosulfuron-methyl, a promising herbicide. This showcases the compound's application in agriculture for the development of more efficient and selective herbicides (Morimoto, Sato, Susumu, & Takeuchi, 1997).
Organophosphate Pesticide Detection
The synthesis of haptens for the production of antibodies against organophosphate pesticides was demonstrated, employing derivatives of this compound. These antibodies are crucial for developing diagnostic assays to detect and quantify pesticide residues in the environment and food products (ten Hoeve et al., 1997).
Catalytic Applications in Organic Synthesis
Novel, mild, and biological-based nano organocatalysts with urea moiety, synthesized from this compound derivatives, have been applied in the synthesis of various organic compounds under mild and green conditions. This illustrates the compound's role in facilitating eco-friendly organic synthesis processes (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Safety and Hazards
properties
IUPAC Name |
methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4S/c1-14-7(11)5-2-4(15(9,12)13)3-10-6(5)8/h2-3H,1H3,(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZLQXFFGGMVRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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